N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, an ethylsulfanyl group at position 5, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their pharmacological versatility .
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-2-28-21-25-24-19(26(21)18-6-4-3-5-7-18)14-23-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,2,8-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWMAWUDSGHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Adamantane Core: The adamantane core can be introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the triazole intermediate.
Functional Group Modifications: The ethylsulfanyl and phenyl groups can be introduced through various substitution reactions, using reagents such as ethylthiol and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s rigid adamantane core and functional groups make it suitable for use in the design of novel materials with specific properties, such as high thermal stability and mechanical strength.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s functional groups can modulate its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of the target compound lies in its adamantane-carboxamide and ethylsulfanyl substituents. Key analogs include:
Key Observations :
- Adamantane vs.
- Sulfur Substituents : Ethylsulfanyl (C₂) offers intermediate hydrophobicity compared to butylthio (C₄, 5m) or longer alkyl chains (Ia-Ig), which may influence solubility and binding affinity .
Physical-Chemical Properties
Data from synthesized analogs highlight trends in melting points and solubility:
Key Observations :
- The adamantane moiety increases molecular weight and lipophilicity, reducing aqueous solubility compared to non-adamantane analogs (e.g., 5m) .
- Longer alkylthio chains (e.g., hexyl in Ic) lower melting points, suggesting enhanced amorphous character .
Comparison with Analog Syntheses :
- 5m : Uses pyridine substitution at position 3 instead of adamantane-carboxamide, requiring distinct coupling steps .
- 9g: Incorporates a thiazole ring via 2-aminothiazole intermediates, adding complexity to the synthesis .
Key Observations :
- Adamantane Derivatives: Exhibit notable antihypoxic activity, with longer alkylthio chains (e.g., octyl in Ie) enhancing efficacy .
- Thioether vs. Thiazole : Ethylsulfanyl may offer moderate enzyme inhibition compared to thiazole-containing analogs (9g) .
Biological Activity
N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the incorporation of the adamantane moiety and the triazole ring. The method typically includes the reaction of phenylacetic acid derivatives with adamantane-based precursors, resulting in high yields of the desired product. The structural analysis indicates that the triazole ring exhibits specific interplanar angles with adjacent phenyl groups, which may influence its biological activity .
Biological Activity
The biological activity of this compound has been explored in various studies:
- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi .
- Anticancer Properties : Some studies have reported that triazole-based compounds can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain enzymes related to cancer cell proliferation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in several physiological processes, and their inhibition could lead to therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study 1 : A study conducted on a series of adamantane derivatives demonstrated that modifications at the triazole position significantly enhanced their anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
- Study 2 : In a comparative study on antimicrobial agents, this compound showed superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics. This suggests its potential as a novel therapeutic agent in combating antibiotic resistance .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
